molecular formula C7H14Cl2N2OS B3089133 (2-Methoxyethyl)(1,3-thiazol-2-ylmethyl)amine dihydrochloride CAS No. 1189981-66-5

(2-Methoxyethyl)(1,3-thiazol-2-ylmethyl)amine dihydrochloride

Cat. No.: B3089133
CAS No.: 1189981-66-5
M. Wt: 245.17
InChI Key: QCWNZCFNGDDIFV-UHFFFAOYSA-N
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Description

(2-Methoxyethyl)(1,3-thiazol-2-ylmethyl)amine dihydrochloride: is a chemical compound with the molecular formula C7H14Cl2N2OS and a molecular weight of 245.17 g/mol This compound features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Methoxyethyl)(1,3-thiazol-2-ylmethyl)amine dihydrochloride typically involves the reaction of 2-chloromethyl-1,3-thiazole with 2-methoxyethylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or ethanol under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may target the thiazole ring or the methoxyethyl group, resulting in the formation of thiazolidine derivatives or demethylated products.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiazolidine derivatives or demethylated products.

    Substitution: Various alkylated or acylated derivatives.

Scientific Research Applications

Chemistry: (2-Methoxyethyl)(1,3-thiazol-2-ylmethyl)amine dihydrochloride is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds with potential pharmaceutical applications.

Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties. It serves as a lead compound for the development of new therapeutic agents.

Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, including infections and inflammatory conditions. Its unique structure allows for the modification and optimization of its pharmacological properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2-Methoxyethyl)(1,3-thiazol-2-ylmethyl)amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing their activity. The methoxyethyl group may enhance the compound’s solubility and bioavailability, facilitating its distribution within biological systems.

Comparison with Similar Compounds

  • (2-Methoxyethyl)(1,3-thiazol-4-ylmethyl)amine dihydrochloride
  • (2-Methoxyethyl)(1,3-oxazol-2-ylmethyl)amine dihydrochloride
  • (2-Methoxyethyl)(1,3-imidazol-2-ylmethyl)amine dihydrochloride

Uniqueness: (2-Methoxyethyl)(1,3-thiazol-2-ylmethyl)amine dihydrochloride is unique due to the specific positioning of the thiazole ring and the methoxyethyl group, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-methoxy-N-(1,3-thiazol-2-ylmethyl)ethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2OS.2ClH/c1-10-4-2-8-6-7-9-3-5-11-7;;/h3,5,8H,2,4,6H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCWNZCFNGDDIFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNCC1=NC=CS1.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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